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Compound of Interest

Compound Name:
1-(2,2-Dimethoxyethyl)-3-

methylbenzene

CAS No.: 134769-80-5

Cat. No.: B185874

Get Quote

Executive Summary & Compound Profile
m-Tolylacetaldehyde dimethyl acetal is a critical intermediate in the synthesis of fine fragrances

and pharmaceuticals. It serves as a stable, "masked" equivalent of m-tolylacetaldehyde,

protecting the reactive aldehyde group from premature oxidation or polymerization.

In mass spectrometry (EI, 70 eV), this compound exhibits a distinct fragmentation signature

driven by the stability of the acetal functionality and the methyl-substituted aromatic ring. Unlike

its parent aldehyde, the acetal's spectrum is dominated by alkoxy-stabilized ions rather than

the molecular ion.
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Chemical Attribute Specification

IUPAC Name 1,1-dimethoxy-2-(3-methylphenyl)ethane

Molecular Formula C₁₁H₁₆O₂

Molecular Weight 180.25 g/mol

Key Structural Features meta-Methylbenzyl core, Dimethyl acetal tail

Primary Application
Stable precursor for m-tolylacetaldehyde;

Fragrance ingredient

Experimental Protocol: GC-MS Acquisition
To ensure reproducible fragmentation data, the following acquisition parameters are

recommended. These conditions minimize thermal degradation prior to ionization.

Methodology
Sample Preparation: Dilute 1 µL of the acetal in 1 mL of HPLC-grade Dichloromethane

(DCM) or Hexane. Avoid protic solvents (methanol/water) to prevent acetal hydrolysis.

Inlet Conditions: Split injection (50:1) at 250°C. Note: Ensure the liner is deactivated to

prevent on-column hydrolysis to the aldehyde.

Column: 5% Phenyl-methylpolysiloxane (e.g., DB-5ms), 30m x 0.25mm ID x 0.25µm film.

Oven Program: 60°C (hold 1 min)

10°C/min

280°C (hold 5 min).

MS Source: Electron Ionization (EI) at 70 eV; Source Temp: 230°C; Quadrupole Temp:

150°C.
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The fragmentation of m-tolylacetaldehyde dimethyl acetal is governed by two competing

mechanisms:

-cleavage of the acetal group and benzylic cleavage induced by the aromatic ring.

Primary Pathways
Pathway A: Formation of the Acetal Base Peak (m/z 75)

Mechanism: Charge localization on an acetal oxygen triggers

-cleavage, expelling the bulky m-methylbenzyl radical.

Result: Formation of the resonance-stabilized dimethoxymethyl cation

.

Diagnostic Value: This peak (m/z 75) is the hallmark of dimethyl acetals, distinguishing

them from free aldehydes.

Pathway B: Benzylic Cleavage (m/z 105)

Mechanism: Cleavage of the C-C bond between the benzylic carbon and the acetal

carbon.

Result: Formation of the m-methylbenzyl cation, which rapidly rearranges to the stable

methyltropylium ion (m/z 105).

Diagnostic Value: Confirms the presence of the tolyl (methylphenyl) core.

Pathway C: Loss of Methoxy Radical (m/z 149)

Mechanism: Direct loss of a

radical from the molecular ion.

Result: An oxonium ion at m/z 149 (

).
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Visualization of Fragmentation Pathways
The following diagram illustrates the causal relationships between the molecular ion and its

primary fragments.
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Figure 1: Mechanistic pathways for the EI fragmentation of m-tolylacetaldehyde dimethyl

acetal.

Comparative Performance Analysis
This section compares the mass spectrometric "performance" (detectability and specificity) of

the acetal against its parent aldehyde and isomeric alternatives.

Comparison 1: Acetal vs. Parent Aldehyde
The acetal is often used to "mask" the aldehyde. Distinguishing them is crucial for monitoring

reaction progress or purity.

Validation & Comparative

Check Availability & Pricing

© 2026 BenchChem. All rights reserved. 4 / 7 Tech Support

https://www.benchchem.com/product/b185874/docs?utm_src=pdf-body-img#technical-guide-mass-spectrometry-fragmentation-of-m-tolylacetaldehyde-dimethyl-acetal
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b185874?utm_src=pdf-header-pricing#bc-rfq
https://www.benchchem.com/contactus?utm_src=pdf-footer


Feature
m-Tolylacetaldehyde

Dimethyl Acetal (Product)

m-Tolylacetaldehyde

(Precursor/Hydrolysis
Product)

Molecular Ion m/z 180 (Very Weak/Absent) m/z 134 (Moderate/Strong)

Base Peak
m/z 75 (Dimethoxymethyl

cation)
m/z 105 (Methyltropylium)

Diagnostic Loss
M-31 (Loss of OCH₃

149)

M-1 (Loss of H

133) and M-29 (Loss of CHO

105)

Stability High (Stable in GC inlet)
Low (Prone to oxidation to m-

toluic acid)

Conclusion

The acetal is identified by the

75/105 ratio, whereas the

aldehyde is identified by

134/105.

Comparison 2: Isomer Differentiation (ortho vs. meta vs.
para)
Distinguishing the meta isomer from ortho and para variants is a common analytical challenge.

[1]

Meta vs. Para: In EI-MS, the m- and p-isomers are virtually indistinguishable because both

rearrange to the same methyltropylium ion (m/z 105). Chromatographic separation (GC

retention time) is required; the para isomer typically elutes slightly later than the meta isomer

on non-polar columns.

Meta vs. Ortho: The ortho-isomer may exhibit a subtle "Ortho Effect". While less pronounced

than in esters, the proximity of the acetal group to the o-methyl can facilitate the elimination

of methanol (m/z 148 peak), potentially increasing the relative abundance of the m/z 148 ion

compared to the meta isomer.
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Summary of Key Ions
m/z Identity

Relative
Abundance (Est.)

Origin

75 100% (Base) Acetal fragment

105 40-70% Benzylic/Tropylium

149 5-15% Loss of methoxy

148 5-20%
Elimination of

methanol

180 < 1% Molecular ion
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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